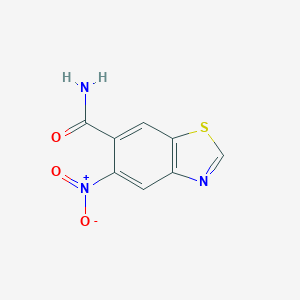
Benzenemethanamine, alpha-phenyl-, 3-pyridinecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenemethanamine, alpha-phenyl-, 3-pyridinecarboxylate, also known as Phenylpiracetam, is a nootropic drug that belongs to the racetam family. It was developed in Russia in the 1980s and is known for its cognitive-enhancing effects. Phenylpiracetam is a modified version of the original nootropic drug Piracetam, with an added phenyl group to increase its bioavailability and potency. It is considered a safe and effective cognitive enhancer, with numerous potential applications in scientific research.
Mechanism of Action
The exact mechanism of action of Benzenemethanamine, alpha-phenyl-, 3-pyridinecarboxylatetam is not fully understood. However, it is believed to work by increasing the activity of certain neurotransmitters in the brain, including acetylcholine, dopamine, and norepinephrine. It is also believed to increase blood flow and oxygen uptake in the brain, which can improve cognitive function.
Biochemical and Physiological Effects
Benzenemethanamine, alpha-phenyl-, 3-pyridinecarboxylatetam has been shown to have a number of biochemical and physiological effects. It has been shown to increase glucose uptake in the brain, which can improve energy metabolism and cognitive function. It has also been shown to increase the number of acetylcholine receptors in the brain, which can improve memory and learning. Additionally, Benzenemethanamine, alpha-phenyl-, 3-pyridinecarboxylatetam has been shown to increase the release of dopamine and norepinephrine, which can improve mood and reduce anxiety.
Advantages and Limitations for Lab Experiments
Benzenemethanamine, alpha-phenyl-, 3-pyridinecarboxylatetam has a number of advantages for use in scientific research. It is a safe and well-tolerated compound, with few reported side effects. It is also relatively easy and inexpensive to synthesize, making it readily available for research purposes. However, there are also some limitations to its use. Benzenemethanamine, alpha-phenyl-, 3-pyridinecarboxylatetam has a relatively short half-life, meaning that its effects may not last for an extended period of time. It is also a relatively new compound, and more research is needed to fully understand its potential applications.
Future Directions
There are numerous potential future directions for research on Benzenemethanamine, alpha-phenyl-, 3-pyridinecarboxylatetam. One area of interest is its potential use in treating cognitive decline associated with aging and neurodegenerative diseases. Another area of interest is its potential use in enhancing athletic performance. Additionally, more research is needed to fully understand the mechanism of action of Benzenemethanamine, alpha-phenyl-, 3-pyridinecarboxylatetam and its potential applications in other areas, such as reducing anxiety and improving mood. Overall, Benzenemethanamine, alpha-phenyl-, 3-pyridinecarboxylatetam is a promising compound with numerous potential applications in scientific research.
Synthesis Methods
Benzenemethanamine, alpha-phenyl-, 3-pyridinecarboxylatetam is synthesized through a multistep process that involves the reaction of Piracetam with various reagents. The first step involves the reaction of Piracetam with phenylacetic acid, which is catalyzed by acetic anhydride. The resulting compound is then reacted with pyridinecarboxylic acid to form Benzenemethanamine, alpha-phenyl-, 3-pyridinecarboxylatetam. The final product is then purified through a series of recrystallization steps to obtain a pure compound.
Scientific Research Applications
Benzenemethanamine, alpha-phenyl-, 3-pyridinecarboxylatetam has been extensively studied for its cognitive-enhancing effects. It has been shown to improve memory, learning, and concentration, as well as reduce anxiety and depression. It has also been studied for its potential use in treating cognitive decline associated with aging and neurodegenerative diseases such as Alzheimer's and Parkinson's. Benzenemethanamine, alpha-phenyl-, 3-pyridinecarboxylatetam has also been studied for its potential use in enhancing athletic performance, improving mood, and reducing fatigue.
properties
CAS RN |
171507-33-8 |
|---|---|
Molecular Formula |
C19H18N2O2 |
Molecular Weight |
306.4 g/mol |
IUPAC Name |
diphenylmethanamine;pyridine-3-carboxylic acid |
InChI |
InChI=1S/C13H13N.C6H5NO2/c14-13(11-7-3-1-4-8-11)12-9-5-2-6-10-12;8-6(9)5-2-1-3-7-4-5/h1-10,13H,14H2;1-4H,(H,8,9) |
InChI Key |
UXKPFNZZRUDDGS-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)N.C1=CC(=CN=C1)C(=O)O |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)N.C1=CC(=CN=C1)C(=O)O |
Other CAS RN |
171507-33-8 |
synonyms |
diphenylmethanamine, pyridine-3-carboxylic acid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




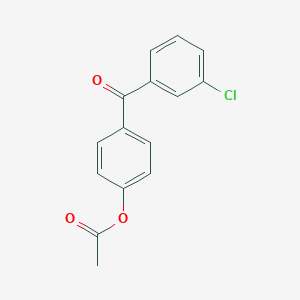
![2-[3,5-Bis(trifluoromethyl)benzoyl]benzoic acid](/img/structure/B67455.png)
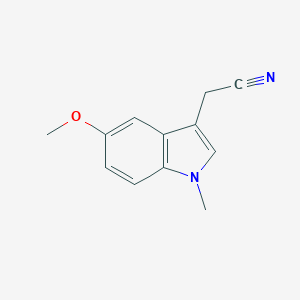
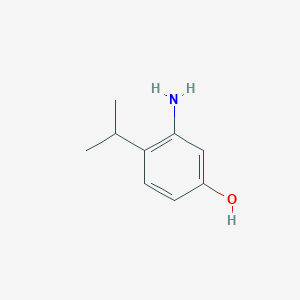
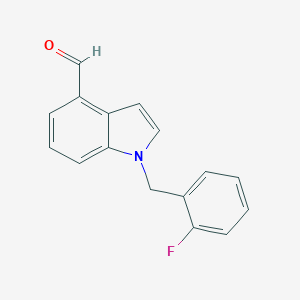

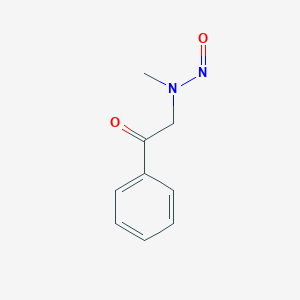
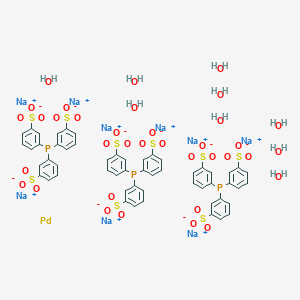
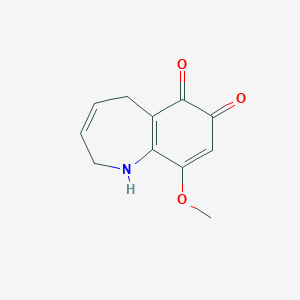

![Benzyl spiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B67471.png)

